molecular formula C7H9NO2S B016491 Ethyl 2-aminothiophene-3-carboxylate CAS No. 31891-06-2

Ethyl 2-aminothiophene-3-carboxylate

Cat. No. B016491
CAS RN: 31891-06-2
M. Wt: 171.22 g/mol
InChI Key: MKJQYFVTEPGXIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-aminothiophene-3-carboxylate and its derivatives has been achieved through various methods. A practical and high-yield two-step procedure involving esterification and cyclocondensation of mercaptoacetic acid and 2-chloroacrylonitrile has been demonstrated, yielding an 81% total yield (Fang, 2011). Additionally, the Gewald reaction has been employed to synthesize 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position, showcasing the versatility of this compound in organic synthesis (Tormyshev et al., 2006).

Molecular Structure Analysis

The molecular structure of ethyl 2-aminothiophene-3-carboxylate has been characterized through various spectroscopic techniques, including NMR, FT-IR, and UV-Visible spectroscopy. These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecule, facilitating a deeper understanding of its chemical behavior (Fatima et al., 2023).

Chemical Reactions and Properties

Ethyl 2-aminothiophene-3-carboxylate participates in a variety of chemical reactions, demonstrating its utility as a versatile building block. It has been used in the synthesis of novel O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives through reactions with Lawesson's reagent, showcasing unexpected reactivity and potential for the development of new compounds (Khalladi & Touil, 2014).

Physical Properties Analysis

The physical properties of ethyl 2-aminothiophene-3-carboxylate, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various chemical processes. Studies have focused on the crystalline structure, revealing hydrogen-bonded dimers and quartets that contribute to the compound's stability and reactivity (Lynch & McClenaghan, 2004).

Chemical Properties Analysis

The chemical properties of ethyl 2-aminothiophene-3-carboxylate, including its reactivity, stability, and interaction with other compounds, have been extensively studied. Its ability to undergo cyclocondensation reactions, participate in the synthesis of complex heterocyclic compounds, and exhibit fluorescence properties highlights its significant chemical versatility and potential for further exploration in various fields of chemistry (Pusheng, 2009).

Scientific Research Applications

  • Carboxyl-Protecting Group in Peptide Chemistry : The 2-(diphenylphosphino)ethyl group (DPPE) serves as a stable and effective carboxyl-protecting group for amino acids and peptides, enhancing peptide synthesis capabilities (Chantreux et al., 1984).

  • Precursor in Synthesis of Other Compounds : Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate can be converted into ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine, showing its utility in chemical synthesis (Ryndina et al., 2002).

  • Antibacterial Activity : Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives exhibit promising antibacterial properties, suggesting their potential in antimicrobial drug discovery (Prasad et al., 2017).

  • Fluorescence Properties : Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate demonstrates novel fluorescence characteristics, which could be relevant in materials science and spectroscopy studies (Guo Pusheng, 2009).

  • Synthesis of Aminothieno[2,3-d]thiazen-4-ones : A one-step synthesis approach for 2-aminothieno[2,3-d]thiazen-4-ones from ethyl 2-benzoylthioureidothiophen-3-carboxylates is demonstrated, with some compounds exhibiting weak anti-allergy activity (Leistner et al., 1988).

  • Antimicrobial Applications : Bifunctional thiophene derivatives synthesized using ethyl 2-aminothiophene-3-carboxylate show promising antimicrobial activities, indicating their potential use in antimicrobial coatings and pharmaceuticals (Abu‐Hashem et al., 2011).

  • Dyeing Polyester Fibers : Novel heterocyclic disperse dyes with a thiophene moiety, synthesized using derivatives of ethyl 2-aminothiophene-3-carboxylate, show effective dyeing performance on polyester fabric, although with poor photostability (Iyun et al., 2015).

Safety And Hazards

Ethyl 2-aminothiophene-3-carboxylate may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

ethyl 2-aminothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJQYFVTEPGXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365792
Record name ethyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-aminothiophene-3-carboxylate

CAS RN

31891-06-2
Record name ethyl 2-aminothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-aminothiophene-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Piperidine (20.7 ml) was added dropwise with stirring to a mixture of 2,5-dihydroxy-1,4-dithiane (17.5 g) and ethyl cyanoacetate (23.7 g). The mixture was stirred at room temperature for 4 hours and then allowed to stand overnight. It was filtered and the filtrate evaporated to dryness. The residue was dissolved in ether, filered and evaporated to dryness. The residue was triturated with light petroleum (b.p. 60-80° C.) containing a small amount of ethyl acetate. The gummy solid obtained was purified by silica gel column chromatography and the semi-solid product was triturated with water, filtered and washed with light petroleum (b.p. 60-80° C.) and dried to give the title product.
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same procedure as 2-aminothiophene-3-carbonitrile was used except replacing malononitrile with ethyl cyano acetate. 1H-NMR (CDCl3, 400 MHz): 6.95, 6.15, 4.26, 1.32.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
G Nikolakopoulos, H Figler, J Linden… - Bioorganic & medicinal …, 2006 - Elsevier
… was possible to prepare the benzyl 2-aminothiophene-3-carboxamides (Series 2B, Scheme 1) in a more convergent fashion from the appropriate ethyl 2-aminothiophene-3-carboxylate …
Number of citations: 125 www.sciencedirect.com
A Mobinikhaledi, M Kalhor… - Asian Journal of …, 2010 - Asian Journal of Chemistry
Number of citations: 14
M Bourgeaux, WG Skene - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The structure of the title compound, C7H9NO2S, forms a supramolecular network. The planar sheet structure displays both intra-and intermolecular N—H⋯ O hydrogen bonding …
Number of citations: 1 scripts.iucr.org
R More, JNNS Chandra, SL Nargund… - Asian Journal of …, 2013 - search.proquest.com
… Treatment of diethiane with ethyl cynoacetate in presence of triethylamine, acetic acid and DMF resulted in cyclic compound Ethyl 2aminothiophene-3-carboxylate (3). The IR spectrum …
Number of citations: 2 search.proquest.com
K Khalladi, S Touil - Journal of Sulfur Chemistry, 2014 - Taylor & Francis
… A mixture of ethyl 2-aminothiophene-3-carboxylate 1 (0.01 mol), LR (0.005 mol) and dry toluene (30 ml), was heated under reflux with magnetic stirring for 72 h. The reaction mixture …
Number of citations: 2 www.tandfonline.com
P Li, J Du, Y Xie, M Tao, WQ Zhang - ACS Sustainable Chemistry …, 2016 - ACS Publications
… The yield of ethyl 2-aminothiophene-3-carboxylate was 87% (7.5 g), which indicates that PAN p-AP-3 F is a highly efficient catalyst, and it may be used in industrial-scale productions. …
Number of citations: 39 pubs.acs.org
PA Chawla, R Kaur - 2023 - scholarworks.utrgv.edu
… Second step involved cyclization of ethyl 2-aminothiophene-3-carboxylate conducted using formamide. In the third step, the carbonyl group was replaced by chlorine in the presence of …
Number of citations: 0 scholarworks.utrgv.edu
K Rizwan, I Karakaya, D Heitz, M Zubair, N Rasool… - Tetrahedron letters, 2015 - Elsevier
… Additionally, a Buchwald–Hartwig approach to N-arylation has been reported to proceed with an ethyl 2-aminothiophene-3-carboxylate derivative. Although the use of commercially …
Number of citations: 17 www.sciencedirect.com
S Hesse, E Perspicace, G Kirsch - Tetrahedron letters, 2007 - Elsevier
A two-minute microwave irradiation allowed the synthesis of several 2-aminothiophene-3-carboxylic acid derivatives. Their efficient transformation to thieno[2,3-d]pyrimidin-4-one and …
Number of citations: 116 www.sciencedirect.com
G Narender - BR Nahata Smriti Sansthan International Journal of …, 2021 - ijpscr.info
Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents. Essential diet ingredients such as …
Number of citations: 2 www.ijpscr.info

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